Ethyl 4-((4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H22ClN5O5S2 and its molecular weight is 524.01. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes are involved in the biosynthesis of prostaglandins, which play a key role in inflammation and pain .
Mode of Action
The compound is believed to interact with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting COX-1 and COX-2, the compound reduces the production of these molecules, leading to decreased inflammation and pain .
Pharmacokinetics
The metabolism and excretion of these compounds can vary, but they are typically metabolized in the liver and excreted in the urine .
Result of Action
The inhibition of COX-1 and COX-2 by the compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, making the compound potentially useful as an anti-inflammatory and analgesic agent .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes and proteins . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins .
Cellular Effects
Thiazole derivatives have been reported to have anti-inflammatory and analgesic activities .
Molecular Mechanism
It is known that thiazole derivatives can inhibit the COX enzymes, which play a crucial role in inflammation and pain .
Properties
IUPAC Name |
ethyl 4-[4-[[(4-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O5S2/c1-2-32-21(29)26-10-12-27(13-11-26)34(30,31)15-8-6-14(7-9-15)19(28)24-25-20-23-18-16(22)4-3-5-17(18)33-20/h3-9H,2,10-13H2,1H3,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYOHUACFUGNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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